Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-
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Overview
Description
Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]- is a complex organic compound that features a unique combination of an indene ring, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutadiene, under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated indene compound.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]- can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing an indole ring, which also exhibit diverse biological activities.
Thiophene Derivatives: Compounds with a thiophene ring, known for their electronic properties and applications in materials science.
Triazole Derivatives: Compounds with a triazole ring, widely used in medicinal chemistry for their bioactive properties.
The uniqueness of Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]- lies in its combination of these three distinct ring systems, providing a versatile platform for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C15H13N3S2 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-1-yl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3S2/c19-15-17-16-14(13-6-3-9-20-13)18(15)12-8-7-10-4-1-2-5-11(10)12/h1-6,9,12H,7-8H2,(H,17,19) |
InChI Key |
PYRZBHKNBJLCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C(=NNC3=S)C4=CC=CS4 |
Origin of Product |
United States |
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